molecular formula C15H10FNO6 B2363246 (6-Nitro-1,3-benzodioxol-5-yl)methyl 4-fluorobenzenecarboxylate CAS No. 331460-21-0

(6-Nitro-1,3-benzodioxol-5-yl)methyl 4-fluorobenzenecarboxylate

Cat. No.: B2363246
CAS No.: 331460-21-0
M. Wt: 319.244
InChI Key: LJPOOKOFGIMPNU-UHFFFAOYSA-N
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Description

(6-Nitro-1,3-benzodioxol-5-yl)methyl 4-fluorobenzenecarboxylate is a complex organic compound with potential applications in various scientific fields. It is characterized by the presence of a nitro group, a benzodioxole ring, and a fluorobenzenecarboxylate moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Nitro-1,3-benzodioxol-5-yl)methyl 4-fluorobenzenecarboxylate typically involves multi-step organic reactions. One common method includes the nitration of 1,3-benzodioxole to introduce the nitro group, followed by esterification with 4-fluorobenzenecarboxylic acid. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and catalysts such as sulfuric acid or hydrochloric acid for esterification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

(6-Nitro-1,3-benzodioxol-5-yl)methyl 4-fluorobenzenecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction, and nucleophiles like sodium hydroxide for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can produce various substituted benzenecarboxylates .

Scientific Research Applications

(6-Nitro-1,3-benzodioxol-5-yl)methyl 4-fluorobenzenecarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (6-Nitro-1,3-benzodioxol-5-yl)methyl 4-fluorobenzenecarboxylate involves its interaction with specific molecular targets. The nitro group and fluorobenzenecarboxylate moiety can interact with enzymes and receptors, modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of receptor-mediated signaling cascades .

Comparison with Similar Compounds

Similar Compounds

    (6-Nitro-1,3-benzodioxol-5-yl)methyl benzoate: Similar structure but lacks the fluorine atom.

    (6-Nitro-1,3-benzodioxol-5-yl)methyl 4-chlorobenzenecarboxylate: Contains a chlorine atom instead of fluorine.

    (6-Nitro-1,3-benzodioxol-5-yl)methyl 4-bromobenzenecarboxylate: Contains a bromine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in (6-Nitro-1,3-benzodioxol-5-yl)methyl 4-fluorobenzenecarboxylate imparts unique chemical properties, such as increased stability and reactivity, compared to its analogs. This makes it particularly valuable in specific applications where these properties are advantageous .

Properties

IUPAC Name

(6-nitro-1,3-benzodioxol-5-yl)methyl 4-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FNO6/c16-11-3-1-9(2-4-11)15(18)21-7-10-5-13-14(23-8-22-13)6-12(10)17(19)20/h1-6H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJPOOKOFGIMPNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)COC(=O)C3=CC=C(C=C3)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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